molecular formula C14H10Cl2F3NO B2520404 4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1094548-25-0

4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2520404
CAS No.: 1094548-25-0
M. Wt: 336.14
InChI Key: OZPRVLZAFYFSGH-UHFFFAOYSA-N
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Description

4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol is an organic compound that features both chloro and trifluoromethyl substituents on a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with formaldehyde under acidic conditions to form the intermediate, which is then reacted with 4-chlorophenol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups on the phenolic structure. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which are not commonly found in similar compounds.

Properties

IUPAC Name

4-chloro-2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO/c15-9-1-4-13(21)8(5-9)7-20-10-2-3-12(16)11(6-10)14(17,18)19/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPRVLZAFYFSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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